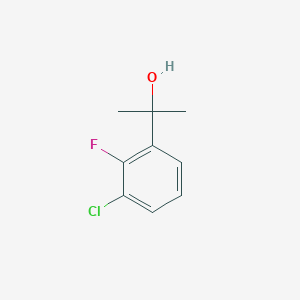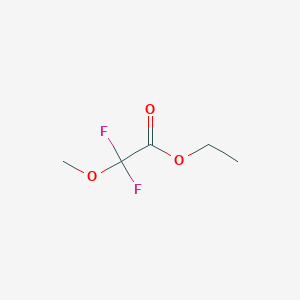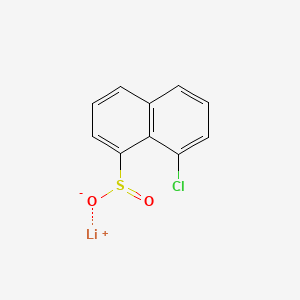![molecular formula C58H48Cl2N2P2Ru+2 B13584684 Dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-(+)-1,2-diphenylethylenediamine)ruthenium(II)](/img/structure/B13584684.png)
Dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-(+)-1,2-diphenylethylenediamine)ruthenium(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro[®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][(1R,2R)-(+)-1,2-diphenylethylenediamine)ruthenium(II) is an organometallic complex that has garnered significant attention in the field of catalysis. This compound is known for its chiral properties, making it a valuable catalyst in asymmetric synthesis. The presence of ruthenium in its structure allows it to participate in various chemical reactions, making it a versatile compound in both academic and industrial settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro[®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][(1R,2R)-(+)-1,2-diphenylethylenediamine)ruthenium(II) typically involves the coordination of ruthenium with the chiral ligands 2,2’-bis(diphenylphosphino)-1,1’-binaphthyl and 1,2-diphenylethylenediamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the ruthenium center. Common solvents used in the synthesis include dichloromethane and toluene. The reaction is often conducted at room temperature or slightly elevated temperatures to ensure complete coordination of the ligands to the ruthenium center.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification methods such as recrystallization and chromatography are employed to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Dichloro[®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][(1R,2R)-(+)-1,2-diphenylethylenediamine)ruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: The ruthenium center can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions involving this compound typically require reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in inert solvents like tetrahydrofuran or diethyl ether.
Substitution: Various phosphine ligands, amines; reactions are performed in solvents like dichloromethane or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while reduction reactions can produce lower oxidation state species.
Wissenschaftliche Forschungsanwendungen
Dichloro[®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][(1R,2R)-(+)-1,2-diphenylethylenediamine)ruthenium(II) has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in asymmetric synthesis, facilitating the production of chiral molecules with high enantiomeric purity.
Biology: The compound’s chiral properties make it useful in the study of enzyme mimetics and the development of biologically active molecules.
Medicine: Research is ongoing into its potential use in the synthesis of pharmaceutical compounds, particularly those requiring high stereoselectivity.
Industry: It is employed in the production of fine chemicals and specialty materials, where precise control over molecular chirality is essential.
Wirkmechanismus
The mechanism by which Dichloro[®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][(1R,2R)-(+)-1,2-diphenylethylenediamine)ruthenium(II) exerts its effects involves the coordination of the ruthenium center with the chiral ligands, creating a chiral environment that facilitates asymmetric catalysis The molecular targets and pathways involved depend on the specific reaction being catalyzed
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dichloro[®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][(1R,2R)-(+)-1,2-diphenylethylenediamine)ruthenium(II)
- Dichloro[®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][(1R,2R)-(+)-1,2-diphenylethylenediamine)iridium(III)
- Dichloro[®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][(1R,2R)-(+)-1,2-diphenylethylenediamine)palladium(II)
Uniqueness
The uniqueness of Dichloro[®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][(1R,2R)-(+)-1,2-diphenylethylenediamine)ruthenium(II) lies in its ability to catalyze a wide range of asymmetric reactions with high efficiency and selectivity. The combination of the ruthenium center with the chiral ligands provides a versatile platform for various catalytic processes, making it a valuable tool in both research and industrial applications.
Eigenschaften
Molekularformel |
C58H48Cl2N2P2Ru+2 |
|---|---|
Molekulargewicht |
1006.9 g/mol |
IUPAC-Name |
[(1R,2R)-2-azanidyl-1,2-diphenylethyl]azanide;dichlororuthenium(2+);[1-(2-diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium |
InChI |
InChI=1S/C44H32P2.C14H14N2.2ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;/h1-32H;1-10,13-16H;2*1H;/q;-2;;;+4/t;13-,14-;;;/m.1.../s1 |
InChI-Schlüssel |
VOEHIJUZJSFZDS-ODQAEMFESA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)[NH-])[NH-].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)[PH+](C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru+2]Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[NH-])[NH-].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)[PH+](C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru+2]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


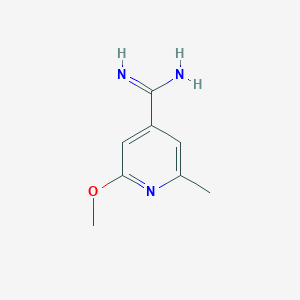
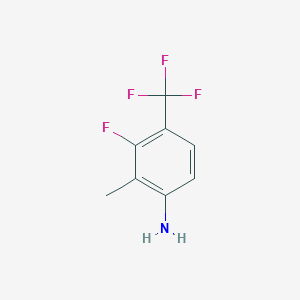

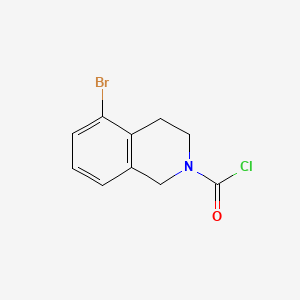
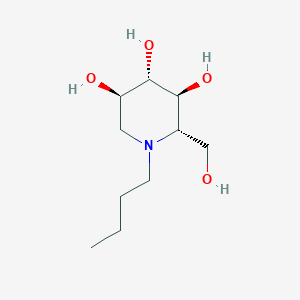
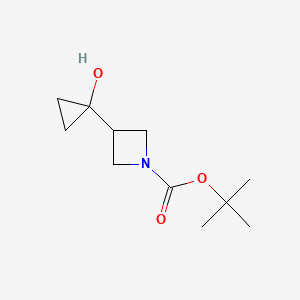
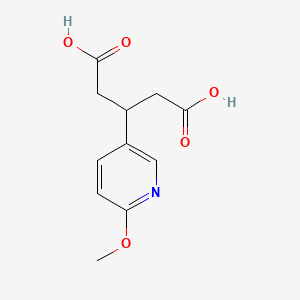
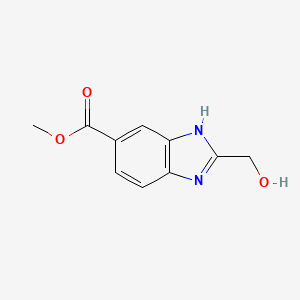
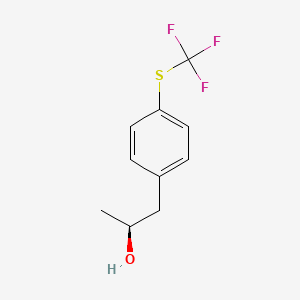
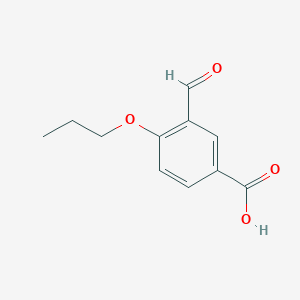
![N-[4-[(3-methylanilino)sulfamoyl]phenyl]acetamide](/img/structure/B13584673.png)
